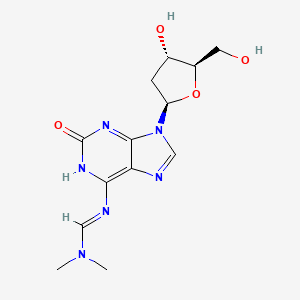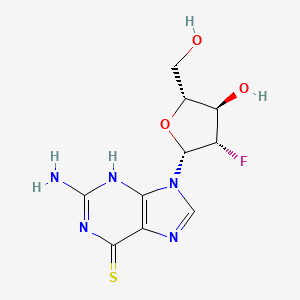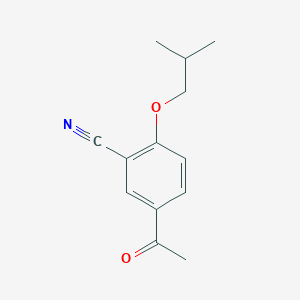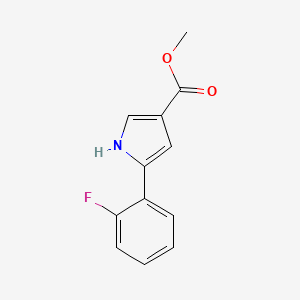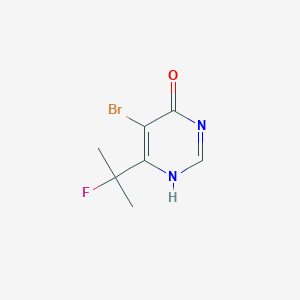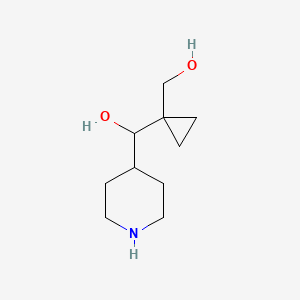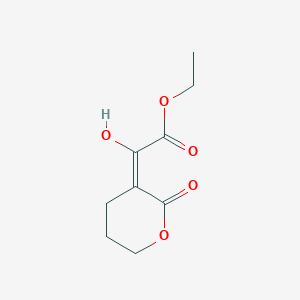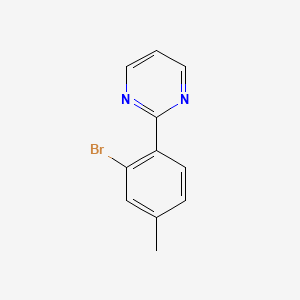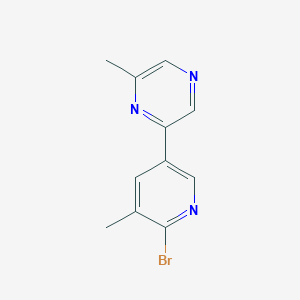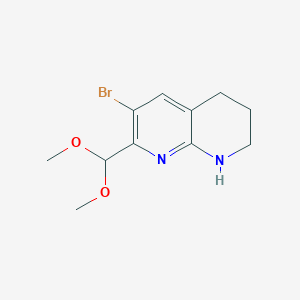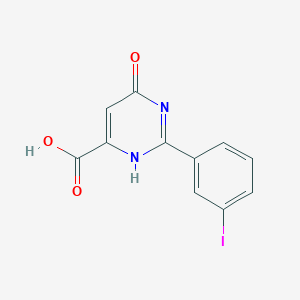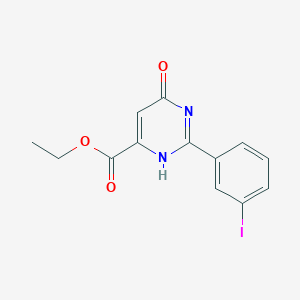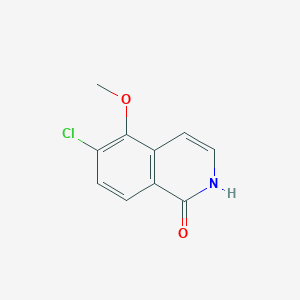
6-chloro-5-methoxyisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methoxyisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 5th position on the isoquinoline ring, along with a ketone group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-methoxyisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 2-chloro-3-methoxybenzaldehyde, the compound can be synthesized via a Pomeranz-Fritsch reaction, which involves the formation of an imine intermediate followed by cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specific catalysts, and controlled temperatures to ensure efficient cyclization and minimal by-product formation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorine atom at the 6th position can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methoxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-chloro-5-methoxyisoquinolin-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, its potential anticancer activity could involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
6-Chloroisoquinolin-1(2H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxyisoquinolin-1(2H)-one:
6-Bromo-5-methoxyisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness: 6-Chloro-5-methoxyisoquinolin-1(2H)-one is unique due to the specific combination of substituents on the isoquinoline ring, which can confer distinct chemical and biological properties compared to its analogs. The presence of both chlorine and methoxy groups can influence its solubility, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
6-chloro-5-methoxy-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-6-4-5-12-10(13)7(6)2-3-8(9)11/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJQTWGDERFYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8047846.png)
